molecular formula C8H8BrNO2 B1507278 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone CAS No. 1310949-63-3

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone

Cat. No.: B1507278
CAS No.: 1310949-63-3
M. Wt: 230.06 g/mol
InChI Key: WELLUXBYQCNONQ-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several methods, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 6-bromo-2-methoxypyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.

  • Direct Bromination: Bromination of 2-methoxypyridin-3-ylmethanol followed by subsequent oxidation to introduce the keto group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(6-Bromo-2-methoxypyridin-3-yl)ethanone is similar to other brominated pyridine derivatives, such as 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one and (6-bromo-2-methoxypyridin-3-yl)methanol. its unique combination of functional groups and structural features sets it apart, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one

  • (6-bromo-2-methoxypyridin-3-yl)methanol

This comprehensive overview highlights the significance of 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

1-(6-bromo-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELLUXBYQCNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729286
Record name 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310949-63-3
Record name 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-iodo-2-methoxypyridine (500 mg) in diethyl ether (15 mL) was cooled to −80° C. in a nitrogen atmosphere, and n-butyllithium (2.6 M, 0.735 mL) were added dropwise. After stirring at the same temperature for one hour, N,N-dimethylacetamide (0.37 mL) was added dropwise. The mixture was warmed to −40° C. over 1.5 hours to complete the reaction. Water and ethyl acetate was added to the reaction system. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate and filtered, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→4:1) to give the title compound as a colorless powder (284 mg, 78%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.735 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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